Methyl 2-formyl-1H-indole-3-carboxylate
Description
Methyl 2-formyl-1H-indole-3-carboxylate is a substituted indole derivative featuring a formyl group at the 2-position and a methoxycarbonyl group at the 3-position of the indole scaffold. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules. Its reactivity is driven by the electron-withdrawing carboxylate group and the aldehyde moiety, which participate in condensation and nucleophilic addition reactions .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-formyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-9(10)6-13/h2-6,12H,1H3 |
InChI Key |
LYYPUXVUSNHFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is methyl 2-carboxyl-1H-indole-3-carboxylate.
Reduction: The major product is methyl 2-hydroxymethyl-1H-indole-3-carboxylate.
Substitution: Products vary depending on the substituent introduced to the indole ring.
Scientific Research Applications
Methyl 2-formyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family. It is characterized by a unique structure that includes both a formyl group and a carboxylate group. The molecular formula is with a molecular weight of approximately 203.19 g/mol.
Potential Applications in Medicinal Chemistry
The compound is recognized for its potential applications in medicinal chemistry due to the biological activities associated with indole derivatives, which are prevalent in various natural products and pharmaceuticals.
The biological activities of this compound are of significant interest, particularly due to its potential anticancer, antiviral, and antimicrobial properties. Indole derivatives are known to interact with various biological targets, modulating enzyme activity and receptor interactions, which may lead to therapeutic effects against different diseases.
Antiviral Research
Indole-2-carboxylic acid derivatives, closely related to this compound, have demonstrated effectiveness in inhibiting the strand transfer of HIV-1 integrase . Further structural optimizations led to the development of derivative 20a , which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .
Antimicrobial activity
Experimental evaluation of the antimicrobial activity of Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed antibacterial activity against eight Gram-positive and Gram-negative bacteria . The activity of the tested compounds exceeded those of ampicillin as well as streptomycin by 10–50 fold .
Role in Biosynthesis
In Arabidopsis, the biological role of AAO1 is in the biosynthesis of defense-related indolic compounds .
Use as an Intermediate in Organic Synthesis
This compound is unique due to its dual functionality provided by both formyl and carboxylate groups on the indole ring. This structural feature allows it to exhibit diverse chemical reactivity and enhances its utility as an intermediate in organic synthesis compared to other similar compounds.
Data Table: Structural Comparison with Related Compounds
| Compound Name | Structural Differences |
|---|---|
| Methyl indole-3-carboxylate | Lacks the formyl group at the 2-position |
| 1-Methylindole-3-carboxaldehyde | Has a methyl group at the 1-position |
| 2-Methyl-1H-indole-3-carboxylate | Features a methyl group at the 2-position |
| Methyl 3-formyl-1H-indole-5-carboxylate | Formyl group is located at the 3-position |
| Methyl 2-formyl-5-methoxy-1-methylindole-3-carboxylate | Contains a methoxy group at position 5 |
Mechanism of Action
The mechanism of action of methyl 2-formyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity. The formyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between Methyl 2-formyl-1H-indole-3-carboxylate and analogous compounds:
Key Observations :
- Positional Isomerism : this compound and Methyl 3-formyl-1H-indole-2-carboxylate are positional isomers, differing in the placement of the formyl and ester groups. This alters their electronic profiles and reactivity .
- Substituent Effects : The introduction of a furan-carbonyl group (as in ) or N-methylation (as in ) modifies steric bulk and hydrogen-bonding capacity, impacting solubility and crystallinity.
Insights :
- Oxidation vs. Functionalization : The lower yield for this compound (65%) compared to Methyl 1-methyl-1H-indole-3-carboxylate (>90%) reflects the complexity of introducing formyl groups via bromobenzylation versus straightforward esterification .
- Solvent Effects : DMF and acetic acid are preferred for stabilizing reactive intermediates in formyl-group introduction .
Physicochemical and Spectral Properties
Melting Points and Stability
- This compound : 172–174°C (MeOH) .
- Methyl 1-methyl-β-carboline-3-carboxylate : >200°C (decomposition) .
- Methyl 1-methyl-1H-indole-3-carboxylate : 410 K (136.85°C) .
Discussion : Higher melting points in β-carboline derivatives (e.g., ) correlate with extended aromatic systems and intermolecular hydrogen bonding, enhancing thermal stability.
NMR and IR Spectral Signatures
Biological Activity
Methyl 2-formyl-1H-indole-3-carboxylate is an organic compound that belongs to the indole family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential anticancer, antiviral, and antimicrobial properties, along with synthesis methods and structure-activity relationships.
Chemical Structure and Properties
This compound has a molecular formula of C_11H_9NO_3 and a molecular weight of approximately 203.19 g/mol. The compound features a unique structure that includes both a formyl group and a carboxylate group, which are crucial for its biological interactions.
Anticancer Activity
Indole derivatives are known for their anticancer properties. This compound has shown promising results in various studies:
- Cell Line Studies : Research indicates that compounds with similar structures exhibit significant antiproliferative activities against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, certain indole derivatives have demonstrated IC_50 values below 10 μM against these cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | <10 |
| Indole derivative X | MDA-MB-231 | <10 |
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Indole derivatives have been studied for their ability to inhibit viral enzymes, such as HIV integrase:
- Mechanism of Action : Studies have shown that indole derivatives can effectively inhibit the strand transfer of HIV-1 integrase by chelating essential metal ions in the active site. For example, modifications at the C2 and C3 positions of the indole core have led to compounds with IC_50 values as low as 0.13 μM against integrase .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. It demonstrated minimum inhibitory concentrations (MICs) ranging from 0.98 to 7.80 μg/mL, indicating strong antibacterial activity .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 |
| Mycobacterium tuberculosis | <5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Functional Groups : The presence of the formyl and carboxylate groups enhances binding to biological targets, modulating enzyme activities and receptor interactions.
- Molecular Docking Studies : Computational models suggest that specific substitutions on the indole ring can improve binding affinity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
